molecular formula C35H33N3O2 B10862702 3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10862702
M. Wt: 527.7 g/mol
InChI Key: NADIXNQVDDVWMY-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepin core: This can be achieved through a cyclization reaction involving appropriate diamine and dicarbonyl compounds under acidic or basic conditions.

    Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.

    Attachment of the phenylcarbonyl and pyridinyl groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using reagents like phenylcarbonyl chloride and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and phenylcarbonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a ligand for studying receptor-ligand interactions, particularly in the context of neurological receptors due to its diazepin core.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new therapeutic agents, particularly for neurological disorders or as anti-inflammatory agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazepin core allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used as an anxiolytic and sedative.

    Clonazepam: Another benzodiazepine with anticonvulsant properties.

    Lorazepam: Used for its anxiolytic and sedative effects.

Uniqueness

3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of a tert-butylphenyl group, a phenylcarbonyl group, and a pyridinyl group, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C35H33N3O2

Molecular Weight

527.7 g/mol

IUPAC Name

5-benzoyl-9-(4-tert-butylphenyl)-6-pyridin-4-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C35H33N3O2/c1-35(2,3)27-15-13-23(14-16-27)26-21-29-32(31(39)22-26)33(24-17-19-36-20-18-24)38(30-12-8-7-11-28(30)37-29)34(40)25-9-5-4-6-10-25/h4-20,26,33,37H,21-22H2,1-3H3

InChI Key

NADIXNQVDDVWMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC=NC=C6)C(=O)C2

Origin of Product

United States

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